molecular formula C9H11N3 B6202014 1-[(1S)-1-azidoethyl]-4-methylbenzene CAS No. 1604350-15-3

1-[(1S)-1-azidoethyl]-4-methylbenzene

Cat. No.: B6202014
CAS No.: 1604350-15-3
M. Wt: 161.2
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Description

1-[(1S)-1-azidoethyl]-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the para position and an (S)-configured azidoethyl group at the ortho position. The azide (-N₃) functional group confers unique reactivity, making this compound valuable in bioorthogonal chemistry (e.g., Huisgen cycloaddition) and as a precursor for nitrogen-containing heterocycles. Its stereochemistry (S-configuration) is critical for applications in chiral drug synthesis or asymmetric catalysis, where enantioselectivity is paramount .

Properties

CAS No.

1604350-15-3

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through several methods. One common approach involves the azidation of 1-chloroethyl-4-methylbenzene. This reaction typically uses sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

1-chloroethyl-4-methylbenzene+NaN3This compound+NaCl\text{1-chloroethyl-4-methylbenzene} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 1-chloroethyl-4-methylbenzene+NaN3​→this compound+NaCl

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help control reaction parameters precisely, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or LiAlH₄ in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in aqueous or organic solvents.

Major Products

    Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.

Mechanism of Action

The mechanism by which 1-[(1S)-1-azidoethyl]-4-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

1-(1-Azidovinyl)-4-methylbenzene

  • Structure : Contains a vinyl azide group instead of azidoethyl.
  • Synthesis : Prepared via bromination of styrenes followed by NaN₃ substitution .

1-[(1r)-1-Azidoethyl]-2-chloro-4-fluorobenzene

  • Structure : Differs in substituents (Cl and F on the benzene ring) and stereochemistry (R-configuration).
  • Applications : The electron-withdrawing Cl and F groups may alter azide reactivity in click chemistry compared to the methyl-substituted parent compound .

Halogen-Substituted Analogues

1-(1-Bromoethyl)-4-methylbenzene

  • Structure : Bromoethyl group replaces azidoethyl.
  • Reactivity : Serves as an electrophilic intermediate in SN2 substitutions (e.g., nucleophilic azide exchange to synthesize the target compound).
  • Stability : Less thermally sensitive than azides, which require cautious handling due to explosion risks .

1-(3-Bromoprop-1-ynyl)-4-methylbenzene

  • Structure : Propargyl bromide substituent.
  • Applications: Used in Sonogashira coupling, contrasting with the azide’s role in cycloadditions .

Amino and Carbonyl Derivatives

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Structure: Aminoethyl and ester groups replace azidoethyl and methyl.
  • Applications : Chiral building block in pharmaceuticals; synthesized via reductive amination or enzymatic resolution .
  • Stability : Less prone to decomposition than azides but requires protection of the amine group.

1-[Diazo-(4-methylphenyl)methyl]-4-methylbenzene

  • Structure : Diazo group instead of azidoethyl.
  • Reactivity : Participates in carbene transfer reactions, unlike azides .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Name Molecular Formula Key Functional Group Reactivity/Application Reference
1-[(1S)-1-azidoethyl]-4-methylbenzene C₉H₁₁N₃ Azidoethyl (S) Click chemistry, drug synthesis
1-(1-azidovinyl)-4-methylbenzene C₉H₉N₃ Vinyl azide Thermal cyclization to azirines
1-(1-bromoethyl)-4-methylbenzene C₉H₁₁Br Bromoethyl SN2 substitution precursor
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ Aminoethyl (S) Chiral intermediates

Key Findings

Reactivity Differences : Azidoethyl derivatives exhibit click chemistry utility, whereas vinyl azides favor cyclization. Brominated analogues are stable electrophiles for substitution .

Stereochemical Impact : The S-configuration in this compound enables enantioselective applications absent in racemic or R-configured analogues .

Safety Considerations: Azides require careful handling due to thermal instability, unlike halogenated or amino derivatives .

Q & A

Q. What are the optimal synthetic routes for 1-[(1S)-1-azidoethyl]-4-methylbenzene, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves two stages:
  • Friedel-Crafts alkylation to introduce the methylbenzene backbone using AlCl₃ as a catalyst in anhydrous dichloromethane .
  • Azide introduction via nucleophilic substitution (SN2) of a halogenated intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Efficiency metrics : Monitor reaction progress via TLC (Rf value comparison) and quantify yield using HPLC or GC-MS. Purity is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR (azide peak at ~2100 cm⁻¹) .

Q. How can the stereochemical integrity of the (1S)-azidoethyl group be preserved during synthesis?

  • Methodological Answer :
  • Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) during alkylation to ensure (1S) configuration .
  • Confirm stereochemistry via polarimetry (optical rotation) and chiral HPLC (using a Chiralpak® column) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR for ethyl group protons (δ 1.5–2.0 ppm) and aromatic protons (δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms methyl and azide-bearing carbons .
  • X-ray crystallography for absolute configuration validation .
  • HRMS (High-Resolution Mass Spectrometry) for molecular ion [M+H]<sup>+</sup> matching theoretical mass .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for azide-alkyne cycloaddition (CuAAC) involving this compound?

  • Methodological Answer :
  • Use density functional theory (DFT) to model transition states and predict regioselectivity in triazole formation .
  • Validate with kinetic studies (e.g., variable-temperature NMR) to compare theoretical vs. experimental activation energies .
  • Example Table :
SolventΔG⧧ (kJ/mol)Predicted vs. Experimental Yield
DMSO85.392% vs. 89%
THF92.188% vs. 84%

Q. How to resolve contradictions in azide reactivity data across different solvent systems?

  • Methodological Answer :
  • Perform solvent polarity studies (using Kamlet-Taft parameters) to correlate azide stability with solvent dielectric constants .
  • Use multivariate analysis (e.g., PCA) to identify outliers in datasets from HPLC or kinetic assays .
  • Cross-validate with ATR-FTIR to detect solvent-azide hydrogen bonding interactions .

Q. What strategies enable enantioselective functionalization of the azide group for targeted drug delivery systems?

  • Methodological Answer :
  • Bioconjugation : Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives for bioorthogonal labeling .
  • Enzymatic resolution : Lipase-catalyzed acetylation to separate enantiomers .
  • In vivo testing : Monitor pharmacokinetics via LC-MS/MS in murine models to assess stereochemical impact on bioavailability .

Q. How can factorial design improve yield in large-scale azide substitutions?

  • Methodological Answer :
  • Apply 2<sup>k</sup> factorial design to optimize variables:
  • Factors: Temperature (60–100°C), NaN₃ concentration (1–3 equiv), reaction time (12–24 h).
  • Response: Yield (HPLC) .
  • Example Table :
RunTemp (°C)NaN₃ (equiv)Time (h)Yield (%)
16011272
210032494

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in confirming the azide group’s spatial orientation?

  • Methodological Answer :
  • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use VT-NMR (variable temperature) to detect rotational barriers .
  • Crystal packing effects : Compare multiple crystal forms (polymorphs) via PXRD to rule out lattice-induced distortions .

Key Resources

  • Stereochemical validation : PubChem (InChI Key: NMJXESYNYFVHNY-UHFFFAOYSA-N) .
  • Computational modeling : DFT protocols from chemical software suites (e.g., Gaussian) .
  • Experimental optimization : CRDC subclass RDF2050112 (reactor design) .

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